molecular formula C17H18N6O2 B2941551 5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921530-90-7

5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2941551
CAS RN: 921530-90-7
M. Wt: 338.371
InChI Key: QBTGHHBGZMRADX-UHFFFAOYSA-N
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Description

5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione is a compound that falls under the category of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . Various methods have been developed for the synthesis of 1,2,4-triazoles, including the use of secondary amides and hydrazides . Other methods involve the use of N-tosylhydrazones as substrates for the synthesis of 1,2,4-triazoles .


Molecular Structure Analysis

Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . Due to their structural characteristics, both types of triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This allows for the construction of diverse novel bioactive molecules .


Chemical Reactions Analysis

Triazoles are known for their versatile chemical reactivity. They can undergo a variety of chemical reactions, making them useful in the synthesis of a wide range of pharmaceuticals . They are also important in organocatalysis, agrochemicals, and materials science .


Physical And Chemical Properties Analysis

Triazoles are known for their relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation . These properties make them attractive candidates for the development of new drugs .

Scientific Research Applications

Heterocyclic Compounds and Drug Synthesis

5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione, as part of the triazole derivatives, has been a subject of extensive research due to its significance in the preparation of new drugs. Triazole derivatives are known for their broad range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The synthesis and evaluation of these compounds have been pivotal in the development of new chemical entities and pharmaceuticals, highlighting the importance of novel triazoles in medicinal chemistry and drug discovery (Ferreira et al., 2013).

Advancements in Synthesis Methods

Recent research has focused on the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, showcasing the importance of these compounds in various domains such as bioconjugation, material science, and pharmaceutical chemistry. The copper(I) catalyzed regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, known as the click reaction, has been a cornerstone in this area, enabling the development of new drugs and providing a pathway for constructing complex molecules from simple starting materials (Kaushik et al., 2019).

Biological Activities and Applications

The biological features of new 1,2,4-triazole derivatives have been extensively reviewed, revealing their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This wide range of biological activities indicates the potential of this compound and related compounds in addressing various health concerns and diseases, further emphasizing the importance of these derivatives in scientific research and pharmaceutical applications (Ohloblina, 2022).

Eco-friendly Synthesis and Applications

The eco-friendly synthesis of 1,2,3-triazoles has also been explored, highlighting the importance of sustainable chemical processes. Advances in this area have led to the development of methodologies that are not only efficient but also environmentally friendly, offering advantages such as shorter reaction times and higher yields. These advancements are crucial for the industrial synthesis of drugs, demonstrating the versatility and significance of triazole derivatives in modern chemistry and pharmaceuticals (de Souza et al., 2019).

Safety and Hazards

While triazoles are generally considered safe, some adverse events such as hepatotoxicity and hormonal problems have been reported . Therefore, careful revision of the azole family is necessary to obtain higher efficacy with minimum side effects .

Future Directions

The future of triazoles in drug discovery looks promising. There is an ongoing race among scientists to develop novel medicines using triazoles . Their wide range of therapeutic applications and ever-widening future scope across scientific disciplines make them an attractive area of research .

properties

IUPAC Name

5-butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-3-4-10-22-12-14(24)18-17(25)21(2)15(12)23-13(19-20-16(22)23)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTGHHBGZMRADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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